molecular formula C24H28N2O5 B6508702 (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-66-0

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6508702
CAS No.: 869078-66-0
M. Wt: 424.5 g/mol
InChI Key: KWEDCTNZLJFQDZ-HMAPJEAMSA-N
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Description

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.19982200 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

SR-01000017774, also known as (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, is a novel compound that has been developed for targeted treatment . The primary targets of this compound are the αvβ3, αvβ5, and αvβ6 integrin receptors, which are highly expressed on the surface of tumor cells . These integrin receptors play a crucial role in cell adhesion, migration, and signaling, and their overexpression is often associated with tumor progression and metastasis .

Mode of Action

SR-01000017774 is a prodrug that releases its active molecule upon entry into the cell via endocytosis . The active molecule is covalently bound to a polymer backbone along with a targeting peptide . The targeting peptide shows high affinity to the aforementioned integrin receptors, enabling the compound to specifically target tumor cells . Once SR-01000017774 is taken up by the cell, the covalent bond is cleaved, releasing the active molecule in the cytoplasm .

Biochemical Pathways

This could potentially disrupt the processes of cell adhesion, migration, and proliferation, thereby inhibiting tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetic properties of SR-01000017774 are characterized by improved aqueous solubility and an enhanced pharmacokinetic profile compared to currently used taxanes . This resulted in superior tolerability in healthy animals and a reduced dosing frequency due to the increased half-life .

Result of Action

The molecular and cellular effects of SR-01000017774’s action are primarily related to its targeted delivery and release of the active molecule within tumor cells . By specifically targeting integrin receptors on tumor cells and releasing the active molecule in the cytoplasm, SR-01000017774 can exert its anti-tumor effects more effectively and with fewer side effects compared to non-targeted treatments .

Action Environment

The action, efficacy, and stability of SR-01000017774 can be influenced by various environmental factors. For instance, the expression levels of the target integrin receptors on tumor cells can affect the compound’s ability to bind and be taken up by the cells . Additionally, factors such as the tumor microenvironment, including the presence of other cell types, extracellular matrix components, and local pH, can potentially influence the compound’s action and efficacy .

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-25-9-11-26(12-10-25)15-19-20(27)7-6-18-23(28)22(31-24(18)19)14-16-13-17(29-2)5-8-21(16)30-3/h5-8,13-14,27H,4,9-12,15H2,1-3H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEDCTNZLJFQDZ-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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